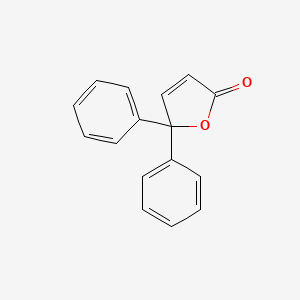

5,5-Diphenyl-2(5H)-furanone

Description

Structure

3D Structure

Properties

IUPAC Name |

5,5-diphenylfuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c17-15-11-12-16(18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLXVOZLUMBPCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C=CC(=O)O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40225755 | |

| Record name | 5,5-Diphenyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7477-77-2 | |

| Record name | 4,4-Diphenyl-2-butenolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007477772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Diphenylbutenolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-Diphenyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-DIPHENYL-2-BUTENOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1LO7D58NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Chemical Transformations of Diphenylfuranone Systems

Photochemical and Thermal Transformations of Diphenylfuranone Isomers

The photochemical behavior of furanones, particularly 2(3H)-furanone derivatives, has been a subject of detailed investigation. These compounds undergo various transformations upon irradiation, including rearrangements, decarbonylations, and bond cleavages, proceeding through distinct singlet and triplet excited states.

Upon photoexcitation, particularly through triplet sensitization, 2(3H)-furanones can undergo homolytic cleavage of substituent-to-furanone bonds, leading to the formation of furanoxy radicals. For instance, laser pulse photoexcitation (337.1 nm) of a sensitizer (B1316253) like benzophenone (B1666685) in the presence of 3-benzyl-3,5-diaryl-2(3H)-furanones in benzene (B151609) or acetonitrile (B52724) generates the short-lived triplet states of the furanones. researchgate.net These triplet species have been observed to have lifetimes in the range of 0.5 to 3.0 microseconds. researchgate.net Subsequent bond cleavage of these triplet intermediates results in the formation of 3,5-diphenyl-2-furanoxy radicals. The spectral and kinetic properties of both the furanone triplets and the resulting furanoxy radicals have been characterized. researchgate.netresearchgate.net

When 3-benzyl-3,5-diphenyl-2(3H)-furanone and its derivatives are irradiated in the presence of a triplet sensitizer such as acetophenone, a distinct set of products is formed compared to direct irradiation. researchgate.netresearchgate.net The primary products of sensitized irradiation are rearranged 5-benzyl-3,5-diaryl-2(5H)-furanones and bis lactones. researchgate.net This suggests that the triplet excited state, populated via energy transfer from the sensitizer, follows a different reaction coordinate than the singlet excited state. The formation of these rearranged products points to complex intramolecular processes occurring from the triplet manifold.

The table below summarizes the products obtained from the sensitized irradiation of various 3-benzyl-2(3H)-furanones.

| Starting Material | Sensitizer | Products | Yield (%) |

| 3-Benzyl-3,5-diphenyl-2(3H)-furanone | Acetophenone | 5-Benzyl-3,5-diphenyl-2(5H)-furanone | Major Product |

| 3-Benzyl-3,5-diphenyl-2(3H)-furanone | Acetophenone | Bis lactone | Major Product |

| 3-Benzyl-3-(4-methylphenyl)-5-phenyl-2(3H)-furanone | Acetophenone | Rearranged 2(5H)-furanone | Major Product |

| 3-Benzyl-3-(4-methoxyphenyl)-5-phenyl-2(3H)-furanone | Acetophenone | Rearranged 2(5H)-furanone | Major Product |

Direct irradiation of certain 2(3H)-furanones, which proceeds through the singlet excited state, can lead to decarbonylation. For example, direct photolysis of 3-benzoyl-3,5-diphenyl-2(3H)-furanone results primarily in the formation of a bis lactone in high yield (72-75%), a process that involves the loss of carbon monoxide. researchgate.netresearchgate.net Similarly, direct irradiation of 3-benzyl-3-phenylphenanthro[9,10-b]furan-2(3H)-one yields the decarbonylated product 2,3-diphenylphenanthro[9,10-b]furan. researchgate.netresearchgate.net These reactions are proposed to occur via a singlet-mediated mechanism. researchgate.netresearchgate.net In contrast, the direct irradiation of 3-benzyl-3,5-diphenyl-2(3H)-furanone gives a mixture of 2,3,5-triphenylfuran (B14736674) and 1,3,5-triphenylbut-3-en-1-one, with the former being a result of decarbonylation and subsequent rearrangement. researchgate.netresearchgate.net

A key reaction pathway from the triplet excited state of 3-benzyl-substituted 2(3H)-furanones is the homolytic cleavage of the bond between the benzyl (B1604629) group and the furanone ring. researchgate.netresearchgate.net This triplet-sensitized homolysis is a primary step that leads to the formation of a benzyl radical and a furanoxy radical. The subsequent reactions of these radical intermediates are responsible for the observed rearrangement products, such as the 5-benzyl-3,5-diaryl-2(5H)-furanones, formed during sensitized photolysis. researchgate.net

Thermally induced rearrangements are also prominent in furanone chemistry. The thermolysis of 3-benzyl-3,5-diaryl-2(3H)-furanones leads to the formation of the same rearranged 5-benzyl-3,5-diaryl-2(5H)-furanones that are observed under sensitized irradiation, often in high yields (60-80%). researchgate.netresearchgate.net While the original literature proposes a probable thermal researchgate.netresearchgate.net-sigmatropic shift of the benzyl group, the principles of pericyclic reactions suggest that a researchgate.netaklectures.com-sigmatropic shift is also a plausible pathway, especially in conjugated systems. researchgate.net

According to the Woodward-Hoffmann rules, a thermal researchgate.netaklectures.com-sigmatropic hydrogen shift is a suprafacial process, meaning the migrating group remains on the same face of the π-system, which is geometrically feasible. aklectures.comstereoelectronics.orgyoutube.com In contrast, a thermal researchgate.netresearchgate.net-hydride shift would need to proceed antarafacially, which is often geometrically impossible. wikipedia.org For migrating alkyl groups, the rules are more complex, but sigmatropic rearrangements remain a key mechanistic possibility for the observed thermal isomerization of these furanone systems.

Triplet-Sensitized Homolysis of Benzyl-to-Furanone Bonds

Nucleophilic Attack and Addition Reactions on Diphenylfuranone Scaffolds

The furanone ring contains several electrophilic sites susceptible to nucleophilic attack. The reactivity is largely dictated by the substitution pattern and the nature of the nucleophile. Key electrophilic centers include the lactone carbonyl carbon and the α,β-unsaturated system. mdpi.com

In the case of 2(3H)-furanones, nucleophilic attack can lead to ring-opening reactions. For instance, heating 3-aryl-5-phenyl-2(3H)-furanones with benzylamine (B48309) in the absence of a solvent results in the opening of the lactone ring to form the corresponding N-benzylamides. researchgate.netresearchgate.net This occurs through the initial nucleophilic attack of the amine on the lactone carbonyl group.

For 2(5H)-furanones, which possess a conjugated system, nucleophilic addition can occur at the C5 position. The presence of two phenyl groups at the C5 position in 5,5-diphenyl-2(5H)-furanone would sterically hinder direct attack at this carbon. However, reactions with strong nucleophiles could potentially lead to addition followed by rearrangement. In related systems, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones, nucleophilic substitution at various positions on the ring is a common and versatile transformation. mdpi.comnih.gov Phenols, amines, and thiols have all been shown to act as effective nucleophiles in displacing leaving groups or adding to the furanone scaffold. mdpi.comnih.gov For example, under acidic conditions, the 2(5H)-furanone ring can react in its open-chain form with primary amines. mdpi.com

Reactions with Nitrogen Nucleophiles (e.g., Hydrazine (B178648) Hydrate (B1144303), Benzylamine, Ammonium (B1175870) Acetate)

The interaction of diphenyl-substituted 2(5H)-furanones with nitrogen nucleophiles is highly dependent on the specific nucleophile and the reaction conditions employed. These reactions can lead to a variety of products through different pathways, such as ring opening or conversion into other heterocyclic systems. chem-soc.siresearchgate.net

For instance, the behavior of 3-cyano-4,5-diphenyl-2(5H)-furanone towards hydrazine hydrate, benzylamine, and ammonium acetate (B1210297) has been studied. bibliomed.org It was observed that the α,β-unsaturated carbonyl system in this furanone is resistant to 1,4-addition by these nucleophiles, a phenomenon attributed to the steric hindrance and electronic effects of the phenyl group at the 4-position. bibliomed.org

Instead of addition to the double bond, reactions with nitrogen nucleophiles often proceed via attack at the carbonyl carbon or other reactive sites. For example, refluxing 5-(3,4-Dichlorophenyl)-3-(aryl-benzylidene)-furan-2-ones with benzylamine results in the opening of the lactone ring to form N-benzyl-4-oxo-butanamides. nih.gov Similarly, reacting these furanones with ammonium acetate in acetic acid leads to the formation of pyrrol-2-one derivatives. nih.gov

The reaction outcomes for various diphenylfuranone systems with nitrogen nucleophiles are summarized in the table below.

| Furanone Derivative | Nitrogen Nucleophile | Conditions | Product(s) | Reference |

| 3-Aryl-5-phenyl-2(5H)-furanones | Benzylamine | Neat, boiling | 1-Benzyl-3-aryl-5-phenyl-2(3H)-pyrrolones | chem-soc.si |

| 5-(3,4-Dichlorophenyl)-3-(benzylidene)-furan-2-one | Benzylamine | Reflux in ethanol (B145695) | N-benzyl-4-(3,4-dichlorophenyl)-4-oxobutanamide | nih.gov |

| 5-(3,4-Dichlorophenyl)-3-(benzylidene)-furan-2-one | Ammonium Acetate | Reflux in acetic acid | 5-(3,4-Dichlorophenyl)-3-(benzylidene)-1H-pyrrol-2-one | nih.gov |

| 3-Cyano-4,5-diphenyl-2(5H)-furanone | Hydrazine Hydrate | Reflux in ethanol | 4-cyano-5,6-diphenyl-3(2H)-pyridazinone | bibliomed.org |

Hydrazine Hydrate Reactions with 4,5-Diphenyl-2(5H)-furanone

Hydrazine hydrate is a potent bifunctional nucleophile that typically transforms the furanone ring into a six-membered pyridazinone ring. This reaction is a common and synthetically useful transformation for 2(5H)-furanones. mdpi.comresearchgate.net

In the case of 3-cyano-4,5-diphenyl-2(5H)-furanone, treatment with hydrazine hydrate in refluxing ethanol leads to the formation of 4-cyano-5,6-diphenyl-3(2H)-pyridazinone. bibliomed.org The proposed mechanism involves an initial nucleophilic attack of the hydrazine on the ester carbonyl group, followed by ring opening. A subsequent intramolecular cyclization via condensation between the second nitrogen atom of the hydrazine and the ketone carbonyl at C-4, followed by dehydration, yields the stable pyridazinone ring.

Similarly, other substituted 5-phenyl-2(3H)-furanones react with hydrazine hydrate to yield the corresponding 6-phenylpyridazin-3(2H)-one derivatives. For example, refluxing 3-arylazo-5-phenyl-2(3H)-furanones with hydrazine hydrate in ethanol results in the formation of 4-(2-arylhydrazinyl)-6-phenylpyridazin-3(2H)-ones. researchgate.net This transformation underscores the general tendency of the furanone ring to convert to the pyridazinone system upon reaction with hydrazine. nih.gov

Reactivity of Nitrile Groups: Formation of Thiazolidine (B150603) and Tetrazole Rings

When the diphenylfuranone scaffold contains a nitrile group, this functionality can be used to construct further heterocyclic rings. The nitrile group at position 3 of 3-cyano-4,5-diphenyl-2(5H)-furanone serves as a synthetic handle for building thiazolidine and tetrazole rings. bibliomed.org

The formation of a thiazolidine ring is achieved by reacting the nitrile-containing furanone with thioglycolic acid. bibliomed.org This reaction likely proceeds through the formation of an intermediate, which then cyclizes. Thiazolidine rings are five-membered saturated heterocycles containing both sulfur and nitrogen. wikipedia.org The general synthesis often involves the condensation between a thiol and an imine, which can be formed in situ. nih.govrdd.edu.iq

The construction of a tetrazole ring from the nitrile group is accomplished through a [2+3] cycloaddition reaction with sodium azide (B81097). bibliomed.orgrdd.edu.iq This reaction is a well-established method for synthesizing tetrazoles, which are five-membered aromatic rings containing four nitrogen atoms. The reaction of 3-cyano-4,5-diphenyl-2(5H)-furanone with sodium azide in the presence of ammonium chloride in dimethylformamide (DMF) yields the corresponding tetrazolyl-furanone derivative. bibliomed.org

| Starting Material | Reagent | Product Type | Reference |

| 3-Cyano-4,5-diphenyl-2(5H)-furanone | Thioglycolic Acid | Thiazolidine-substituted furanone | bibliomed.org |

| 3-Cyano-4,5-diphenyl-2(5H)-furanone | Sodium Azide / NH₄Cl | Tetrazole-substituted furanone | bibliomed.org |

Reactivity with Amino Acids under Reductive Conditions (General Furanone Reactivity)

The reaction of furanones with amino acids, particularly under reductive conditions, is a significant transformation that leads to the formation of lactams. While specific studies on this compound are limited, the general reactivity of the 2(5H)-furanone ring system provides valuable insight. mdpi.comnih.gov

For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones react with amino acid esters under reductive conditions to produce lactams of 4-amino-2,3-dichloro-but-2-enoic acid in good yields. mdpi.com The proposed mechanism for this reductive amination involves several steps. mdpi.comnih.gov Under acidic conditions, the furanone ring can exist in equilibrium with its open-chain aldehyde form. This acyclic form reacts with the primary amino group of an amino acid to form an imine after the elimination of water. The subsequent reduction of the imine to a secondary amine, followed by a nucleophilic attack on the carbonyl group and another dehydration step, results in the final lactam product. mdpi.comnih.gov This general pathway highlights a versatile method for converting the furanone scaffold into nitrogen-containing heterocyclic structures. chemrxiv.org

Electrophilic Aromatic Substitution Reactions on Diphenyl-Moieties

Information regarding electrophilic aromatic substitution (EAS) specifically on the phenyl rings of this compound is not extensively documented in the reviewed literature. Generally, the furan (B31954) ring itself is more susceptible to electrophilic attack than benzene. pearson.compearson.com

However, considering the phenyl substituents, the furanone ring system attached to them would act as a deactivating group via its electron-withdrawing inductive effect. This deactivation would make electrophilic substitution on the attached phenyl rings more difficult compared to unsubstituted benzene. Any substitution would likely be directed to the meta position of the phenyl rings, as is typical for deactivating groups. In contrast, if the reaction were to occur on the furanone ring itself, electrophilic attack is known to happen preferentially at the C5 position in many 2(5H)-furanone systems. mdpi.comnih.gov For example, 3,4-dihalo-5-hydroxy-2(5H)-furanone reacts with electron-rich arenes in the presence of an acid catalyst, where the arene attacks the C5 carbon of the furanone. mdpi.comnih.gov This suggests that the furanone ring is the more reactive site for EAS.

Ring Transformations and Skeletal Rearrangements

Diphenylfuranone systems can undergo significant skeletal rearrangements, most notably the isomerization between different furanone isomers.

Isomerization Between 2(5H)- and 2(3H)-Furanone Isomers Under Basic Conditions

The interconversion between 2(5H)-furanone and 2(3H)-furanone isomers is a known process, often facilitated by basic conditions. bibliomed.org The 2(5H)-isomer, where the double bond is conjugated with the carbonyl group (an α,β-unsaturated lactone), is generally the more thermodynamically stable isomer.

A study on 3-cyano-4,5-diphenyl-2(5H)-furanone (the 2(5H)-isomer) and its corresponding 2(3H)-isomer revealed that the 2(5H)-form is more stable by 24.5 kJ/mol. bibliomed.org The less stable 2(3H)-isomer can be formed from the 2(5H)-isomer under basic conditions, indicating that an equilibrium can be established. bibliomed.org This isomerization likely proceeds through a base-catalyzed mechanism involving the deprotonation and subsequent reprotonation of a common enolate intermediate.

The reaction of 3-aryl-5-phenyl-2(3H)-furanones with amines in various solvents was also found to cause isomerization to the corresponding 2(5H)-furanone isomers. chem-soc.si This highlights the role of bases in catalyzing the migration of the double bond to the more stable, conjugated position.

Transformation into Different Heterocyclic Systems (e.g., Pyridazinones)

The furanone ring is a versatile precursor for the synthesis of various heterocyclic compounds through ring-opening and subsequent recyclization reactions. One notable transformation is its conversion into pyridazinone derivatives. This is typically achieved by reacting the furanone with hydrazine hydrate.

The reaction of 2(3H)-furanone derivatives with hydrazine hydrate can proceed through different pathways depending on the reaction conditions. Stirring a 2-furanone derivative with hydrazine hydrate at room temperature often leads to the formation of a hydrazide intermediate. nih.govosti.gov This intermediate can then be cyclized to the corresponding pyridazinone derivative by refluxing in the presence of an acid like hydrochloric acid. nih.gov

Alternatively, pyridazinone derivatives can be synthesized directly by refluxing the 2-furanone derivatives with hydrazine hydrate in a suitable solvent such as absolute ethanol, dioxane, or n-butanol. researchgate.net The choice of solvent and reaction conditions can influence the yield of the pyridazinone product. For instance, refluxing a furanone with phenylhydrazine (B124118) in the presence of sodium ethoxide has been reported to yield N-phenyl pyridazinone derivatives. researchgate.net The reaction of 3-arylazo-5-phenyl-2(3H)-furanones with hydrazine hydrate has been shown to produce 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one compounds when refluxed in absolute ethanol. osti.gov

The general mechanism involves the nucleophilic attack of hydrazine on the ester carbonyl group of the furanone ring, leading to ring opening and the formation of a hydrazide. Subsequent intramolecular cyclization via condensation between the second nitrogen of the hydrazine and the ketone carbonyl group, followed by dehydration, results in the formation of the stable six-membered pyridazinone ring. The reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with hydrazine or its derivatives in acidic aqueous solutions at elevated temperatures can also lead to the formation of 4,5-dihalogeno-3(2H)-pyridazinones with satisfactory yields ranging from 35% to 90%. mdpi.comacs.org

Table 1: Synthesis of Pyridazinone Derivatives from Furanones

| Starting Furanone Derivative | Reagent | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| 2-Furanone derivatives | Hydrazine hydrate | Stirring, then refluxing in HCl | Pyridazinone derivatives | nih.gov |

| 2-Furanone derivatives | Hydrazine hydrate | Refluxing in absolute ethanol | Pyridazinone derivatives | researchgate.net |

| Furanone | Phenylhydrazine | Refluxing in sodium ethoxide | N-phenyl pyridazinone derivative | researchgate.net |

| 3-Arylazo-5-phenyl-2(3H)-furanones | Hydrazine hydrate | Refluxing in absolute ethanol | 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | osti.gov |

| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Hydrazine/derivatives | Aqueous acidic solution, elevated temperature | 4,5-Dihalogeno-3(2H)-pyridazinone | mdpi.comacs.org |

Radical Reactions and Pathways

Beyond its transformations into other heterocyclic systems, this compound can also participate in radical reactions, leading to unique dimeric structures.

The formation of furanoxyl radicals is a key step in certain radical-mediated reactions of furanones. These radicals can be generated through various methods, including photoinduced electron transfer and electrochemical oxidation. nih.govosti.gov Once formed, these furanoxyl radicals can undergo a C-C homocoupling reaction to form a dimer.

Research on the electrochemical oxidation of 2,4-diarylfurans has demonstrated a fast and efficient galvanostatic conversion into dimeric furan-2(5H)-ones. nih.govresearchgate.net This process occurs at room temperature in aqueous organic solvent mixtures. The proposed reaction mechanism involves the formation of furanoxy radicals, which have been detected by Electron Paramagnetic Resonance (EPR), as the final intermediate before the homocoupling step that yields the butenolide dimers. nih.govresearchgate.net This electrosynthesis method has been successfully applied to a range of diarylfurans with both electron-donating and electron-withdrawing substituents on the aromatic rings, leading to the formation of 5,5´-bis(3,5-diaryl-2(5H)-furanones). researchgate.net

The direct photolysis of certain furanone derivatives, such as 3-benzoyl-3,5-diphenyl-2(3H)-furanone, has also been shown to yield bis-lactone (B144190) products. researchgate.net Furthermore, long-lived furanoxy radicals have been generated independently through hydrogen abstraction from 2(5H)-furanones by tert-butoxy (B1229062) radicals. osti.gov These radicals exhibit characteristic absorption spectra and decay via slow second-order kinetics. osti.gov The recombination kinetics of these radicals have been studied using 5,5'-bis(furanones) as precursors. researchgate.net

While these studies were not all performed on this compound specifically, the underlying principle of furanoxyl radical generation and subsequent C-C homocoupling to form a dimeric structure is a plausible pathway for this compound under appropriate radical-generating conditions.

Table 2: Radical Dimerization of Furanone Derivatives

| Starting Material | Method of Radical Generation | Intermediate | Product | Reference(s) |

|---|---|---|---|---|

| 2,4-Diarylfurans | Electrochemical oxidation | Furanoxy radicals | 5,5´-bis(3,5-diaryl-2(5H)-furanones) | nih.govresearchgate.net |

| 3-Benzoyl-3,5-diphenyl-2(3H)-furanone | Direct photolysis | Not specified | Bis lactone | researchgate.net |

| 2(5H)-Furanones | Hydrogen abstraction by tert-butoxy radicals | Furanoxy radicals | Not specified (radical decay studied) | osti.gov |

Computational and Spectroscopic Investigations of Diphenylfuranone Structures

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the reaction mechanisms involving furanone structures. publish.csiro.aubohrium.com DFT calculations, using functionals like B3LYP and M06-2X with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), are employed to model molecular geometries, calculate energies, and investigate reaction pathways. publish.csiro.aubohrium.comacs.orgnih.gov

For instance, DFT studies have been instrumental in understanding the mechanism of the [3+2] cycloaddition reaction of aryl nitrile oxides with 5-acetoxy-2(5H)-furanone, revealing an asynchronous concerted mechanism. bohrium.com These calculations help in analyzing the chemo-, regio-, and stereoselectivity of reactions by examining activation energies and the electronic properties of the reactants. bohrium.com

In the context of 5,5-Diphenyl-2(5H)-furanone derivatives, DFT calculations have been used to support proposed reaction mechanisms, such as the formation of dimeric butenolides from 2,4-diarylfurans. nih.govresearchgate.net These studies often involve the calculation of properties like global electron density transfer (GEDT) and the analysis of frontier molecular orbitals (HOMO and LUMO) to predict reactivity. bohrium.com The HOMO-LUMO gap is a key indicator of molecular reactivity; for example, a calculated gap of approximately 5.2 eV for a fluorinated furanone derivative suggests moderate reactivity.

Here is a table summarizing typical DFT calculation parameters used in the study of furanones:

| Parameter | Typical Values/Methods | Purpose |

| Functional | B3LYP, M06-2X, MPWB1K | Approximates the exchange-correlation energy. |

| Basis Set | 6-31G*, 6-311++G(d,p), LANL2DZ | Defines the set of functions used to build molecular orbitals. publish.csiro.aubohrium.comacs.orgnih.gov |

| Solvent Model | PCM (Polarisable Continuum Model) | Accounts for the effect of the solvent on the reaction. publish.csiro.au |

| Calculated Properties | Geometries, Energies, HOMO/LUMO, GEDT | Elucidates reaction mechanisms and predicts reactivity. bohrium.com |

Spectroscopic Characterization of Transient Intermediates

Spectroscopic techniques are vital for the direct observation and characterization of short-lived intermediates, such as radicals, that are formed during reactions of furanones.

Electron Paramagnetic Resonance (EPR) Studies of Furanoxy Radicals

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the primary technique for detecting and characterizing species with unpaired electrons, such as furanoxy radicals. nih.govplos.orgsrce.hr Furanoxy radicals are key intermediates in the oxidation and photolysis of furanone derivatives. nih.govresearchgate.net

EPR spectroscopy provides information about the electronic structure and environment of the radical. The g-factor and hyperfine splitting patterns in an EPR spectrum are characteristic of a particular radical species and can be used for its identification. srce.hrjsr.org For example, the detection of furanoxy radicals by EPR has provided crucial evidence for the proposed mechanism of the anodic oxidation of 2,4-diarylfurans to dimeric butenolides. nih.govresearchgate.net

Fluorescence Spectroscopy of Furanoxy Radicals: Intramolecular Relaxation and Intermolecular Quenching Processes

Fluorescence spectroscopy is another powerful tool used to study the excited states of molecules, including transient furanoxy radicals. researchgate.netacs.org Studies have shown that furanoxy radicals can exhibit fluorescence, with emission maxima typically observed in the 615–660 nm region. researchgate.netresearchgate.net

The fluorescence properties of these radicals, including their emission spectra and excited-state lifetimes (which are in the range of 6-13 ns), provide insights into intramolecular relaxation processes. researchgate.net Furthermore, fluorescence quenching studies can reveal details about intermolecular processes. For example, furanoxy radicals have been shown to quench the triplet states of polycyclic aromatic compounds through energy transfer, with quenching rate constants (k_q) on the order of 6 × 10⁹ M⁻¹ s⁻¹. researchgate.netresearchgate.net

The following table summarizes the key spectroscopic data for furanoxy radicals:

| Spectroscopic Technique | Parameter | Observed Values | Significance |

| EPR | g-factor, Hyperfine splitting | Characteristic of the radical | Identification and structural elucidation of the radical. srce.hrjsr.org |

| Fluorescence | Emission Maxima | 615–660 nm | Characterization of the excited state. researchgate.netresearchgate.net |

| Fluorescence | Excited-state Lifetimes | 6–13 ns | Information on intramolecular relaxation. researchgate.net |

| Fluorescence | Quenching Rate Constant (k_q) | ~6 × 10⁹ M⁻¹ s⁻¹ | Understanding intermolecular energy transfer. researchgate.netresearchgate.net |

Energy Calculations for Relative Stability of Furanone Isomers (e.g., 2(5H) vs. 2(3H))

Computational methods are also employed to determine the relative thermodynamic stabilities of furanone isomers, such as the 2(5H)- and 2(3H)-isomers. acs.orgepa.huresearchgate.net It is generally found that 2(5H)-furanones are thermodynamically more stable than their 2(3H) counterparts. researchgate.net

Energy calculations have revealed that for 3-cyano-4,5-diphenylfuranones, the 2(5H)-isomer is more stable than the 2(3H)-isomer by 24.5 kJ/mol. epa.hu Theoretical studies on the thermal decomposition of furanones, using methods like CBS-QB3 and M06-2X, have shown that the interconversion between these isomers can occur through a ring-opening mechanism to form a ketenoic aldehyde intermediate. acs.orgnih.gov

These computational studies provide a theoretical basis for understanding the observed product distributions in reactions where both isomers could potentially be formed. The relative stability of the isomers can significantly influence the reaction outcome, particularly under thermodynamic control.

Here is a comparison of the relative stability of furanone isomers:

| Furanone Isomer | Relative Stability | Energy Difference | Method of Determination |

| 2(5H)-furanone | More stable | - | Theoretical Calculations researchgate.net |

| 2(3H)-furanone | Less stable | - | Theoretical Calculations researchgate.net |

| 3-cyano-4,5-diphenyl-2(5H)-furanone | More stable | 24.5 kJ/mol | Energy Calculations epa.hu |

| 3-cyano-4,5-diphenyl-2(3H)-furanone | Less stable | Energy Calculations epa.hu |

Advanced Applications in Organic Synthesis and Material Science

Utilization as Key Synthetic Intermediates and Building Blocks

Furan-2(5H)-ones are fundamental building blocks for creating highly functionalized and complex organic compounds. researchgate.net Their unique structure serves as a versatile platform for various chemical reactions, including oxidation, reduction, and substitution. The presence of two phenyl groups at the C5 position in 5,5-Diphenyl-2(5H)-furanone introduces significant steric hindrance, which in turn influences its reactivity in comparison to other furanone derivatives.

Halogenated furanones, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones, are particularly reactive. mdpi.comnih.gov The two labile halogen atoms at the C3 and C4 positions provide opportunities for introducing a wide array of substituents, making them exceptionally versatile reactants in chemical synthesis. dntb.gov.uamdpi.comnih.gov This adaptability makes the furanone core a valuable starting point for constructing diverse molecular architectures. mdpi.comnih.gov

| Compound Name | Substituents | Key Properties/Applications | Reference |

|---|---|---|---|

| This compound | 5,5-C₆H₅ | Heterocyclic building block; bulky substituents cause steric hindrance. | bldpharm.com |

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid) | 3,4-Cl; 5-OH | Highly reactive; versatile reactant for nucleophilic substitution and ring transformations. | mdpi.comnih.gov |

| 5-Methylene-2(5H)-furanone | 5=CH₂ | Reactive dienophile in Diels-Alder reactions for spirolactone synthesis. | acs.orgnih.gov |

| 5-Alkoxy-2(5H)-furanones | 5-OR | Bio-based monomer; enhanced reactivity in radical copolymerization compared to simple furanones. | acs.orgnih.gov |

Role in the Construction of Complex Organic Molecules

The furanone scaffold is a key starting point for the synthesis of more intricate molecules. researchgate.net Its ability to participate in multi-component reactions allows for the efficient assembly of complex structures from simple precursors. nih.gov The reactivity of the furanone ring can be harnessed to build larger molecules through various synthetic strategies. For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones can react with arenes and heteroarenes in the presence of an acid to form a new carbon-carbon bond at the C5 position. mdpi.com Furthermore, these furanones can undergo ring transformation reactions, such as reacting with amino acids under reductive conditions to yield lactams, thereby providing access to different classes of heterocyclic compounds. mdpi.comnih.gov The reduction of 2(5H)-furanones to the corresponding γ-lactones also furnishes important and versatile substrates for further synthetic elaborations. mdpi.comnih.gov

Precursors in Natural Product Synthesis and Analogs

The 2(5H)-furanone ring is a common structural motif, or pharmacophore, found in a wide variety of natural products, including those isolated from marine organisms and plants. dntb.gov.uamdpi.comnih.gov This has made furanone derivatives highly valuable precursors in the total synthesis of natural products and their analogs. acs.org

Furanone derivatives are crucial intermediates in the synthesis of rubrolides, a class of halogenated marine antibiotics. lookchem.comresearchgate.net An efficient and widely used strategy involves the Palladium-catalyzed Suzuki cross-coupling reaction between 4-bromo-2(5H)-furanones and various arylboronic acids. lookchem.comresearchgate.netcapes.gov.br This key step yields 4-aryl-2(5H)-furanones, which are advanced intermediates in the synthesis of rubrolides C and E. lookchem.comresearchgate.net A divergent synthetic strategy starting from commercially available tetronic acid has been employed to produce a key furanone intermediate, which then serves as the foundation for synthesizing a range of chlorinated natural products, including rubrolides B, I, K, L, M, and O. dntb.gov.ua

| Target Rubrolide(s) | Key Furanone Precursor | Key Reaction | Reference |

|---|---|---|---|

| Rubrolides C and E | 4-bromo-2(5H)-furanone | Suzuki cross-coupling with arylboronic acids | lookchem.comresearchgate.netcapes.gov.br |

| Rubrolides B, I, K, L, M, O | Intermediate from tetronic acid | Selective halogenation and vinylogous aldol (B89426) condensation | dntb.gov.ua |

The Diels-Alder reaction provides a powerful method for constructing cyclic systems, and furanone derivatives play a significant role as reactants in these transformations. Specifically, 5-methylene-2(5H)-furanone, also known as protoanemonin, is an effective dienophile that reacts with dienes to form complex spirolactones. acs.orgnih.gov This strategy has been successfully applied in the total synthesis of natural products like (+)-yaoshanenolides A and B. acs.orgnih.gov In this synthesis, the Diels-Alder cycloaddition between 5-methylene-2(5H)-furanone and the diene R-(−)-α-phellandrene is a key step that constructs the characteristic tricyclic spirolactone core of the target molecules. acs.orgnih.gov Spirolactones are a class of compounds found in numerous natural products that exhibit a range of significant biological activities. unibo.it

| Dienophile | Diene | Product Type | Application | Reference |

|---|---|---|---|---|

| 5-methylene-2(5H)-furanone | R-(−)-α-phellandrene | Tricyclic spirolactone | Total synthesis of (+)-yaoshanenolides A and B | acs.orgnih.gov |

Applications in the Synthesis of Rubrolides

Applications in Polymer Chemistry

The utility of furanone derivatives extends into the realm of material science, where they are being investigated for the creation of novel polymers. google.comgoogle.com These furanone-containing polymers can be synthesized through the polymerization of furanone monomers, either alone or as a copolymer with other monomers like acrylates. google.com Such polymers can be endowed with specific functionalities; for example, furanone-modified polymers have been developed that exhibit properties of inhibiting bacterial adhesion, which is advantageous for creating antimicrobial surfaces. google.com

There is a growing emphasis on developing sustainable materials from renewable resources to replace traditional petroleum-derived polymers. researchgate.netrsc.org Furan-2(5H)-ones, also known as butenolides, are at the forefront of this research, emerging as a versatile, bio-based alternative to conventional acrylate (B77674) monomers. acs.orgnih.govresearchgate.net A significant advantage is that many furanone compounds can be derived from biomass platform chemicals like furfural, which is produced from lignocellulose. researchgate.netnih.gov

The structural similarity of butenolides to acrylates, specifically the embedded α,β-unsaturated ester functionality, makes them suitable candidates for polymerization. researchgate.net While simple, unsubstituted furanones are often unreactive toward radical polymerization, their reactivity can be tuned by introducing substituents at the C5 position. acs.orgnih.gov For instance, 5-alkoxybutenolides demonstrate enhanced reactivity and can readily copolymerize with other monomers. acs.orgnih.gov This tunable reactivity positions butenolides as a crucial link between the chemistries of acrylates and the more reactive maleic anhydride (B1165640), opening pathways to new green materials. acs.orgnih.gov These bio-based polymers are being developed for a variety of applications, including more sustainable coatings, resins, and plastics. acs.orgresearchgate.net

Chiral Synthesis and Stereoselective Transformations of Furanone Derivatives

The development of asymmetric synthetic strategies to produce optically active γ-butenolides and γ-butyrolactones has garnered significant attention from the scientific community. acs.orgnih.gov These structures are core components of numerous natural products and biologically active compounds, making their enantiomerically pure synthesis a key objective. acs.orgnih.govresearchgate.net The furanone ring, with its versatile functional groups, serves as a prominent chiral building block for a variety of transformations. nih.gov

Chiral Induction in Reactions of Excited-State Furanones

The photochemical behavior of furanones offers a unique avenue for chiral synthesis. Upon photochemical excitation, the structure of the furanone molecule changes, which in turn alters steric hindrance and stereoelectronic effects. frontiersin.orgnih.gov This phenomenon is crucial for inducing chirality in reactions involving the excited state of furanones. frontiersin.orgnih.gov

Diastereoselective photochemical reactions are particularly important in asymmetric synthesis. researchgate.net Chirality can be introduced either through a chiral auxiliary attached to the furanone or by a pre-existing chiral center within the substrate molecule. researchgate.net For instance, studies have explored the use of chiral auxiliaries to influence the stereochemical outcome of photochemical reactions. ipcms.fr In the electronically excited state, reactions can sometimes be less stereoselective due to the nature of the excited state. researchgate.net However, understanding the structure of the electronically excited state is key to optimizing these photochemical reactions. researchgate.net

Research has shown that in the electronically excited state of furanones, selective carbon-carbon bond formation can occur at the α-position, a regioselectivity linked to the biradical structure of the triplet state. The diastereoselectivity of such reactions, for example in 1,3 chiral induction, has been observed to be moderate compared to 1,2 chiral induction in similar compounds.

Methods for Enantiomeric Resolution of Substituted 2(5H)-Furanones

The separation of racemic mixtures of substituted 2(5H)-furanones into their individual enantiomers is a critical step in obtaining enantiomerically pure compounds. Several methods have been developed to achieve this enantiomeric resolution.

One common method involves the use of enantiomerically pure chiral bases to form diastereomeric salts with the racemic furanone. google.com For example, racemic mixtures of 5-substituted 4-hydroxy-2(5H)-furanones can be separated by crystallization with an enantiomerically pure base like cinchonidine. google.com In a suitable solvent mixture, the diastereomerically pure salt of one enantiomer crystallizes, allowing for its separation by filtration. The pure enantiomer can then be recovered by treating the salt with an acid. google.com The other enantiomer can often be isolated from the remaining mother liquor. google.com

Kinetic resolution is another powerful technique. This can be achieved through enzymatic or chemical means. For instance, the kinetic resolution of 5-methoxy-2(5H)-furanone has been accomplished with a 13% enantiomeric excess through a cinchonidine-catalyzed thiophenol addition. capes.gov.br Lipases are also effective catalysts for the dynamic kinetic resolution of 5-hydroxy-2(5H)-furanones. ru.nl In this process, an irreversible acyl donor is used, and the labile stereocenter at C-5 allows for the interconversion of the enantiomers, theoretically enabling a 100% yield of a single enantiomer of the corresponding 5-acetoxy-2(5H)-furanone. ru.nl

The following table summarizes some examples of enantiomeric resolution of 2(5H)-furanone derivatives:

| Furanone Derivative | Resolution Method | Chiral Agent/Catalyst | Outcome |

| 5-substituted 4-hydroxy-2(5H)-furanones | Diastereomeric Salt Crystallization | Enantiomerically pure chiral base (e.g., cinchonidine) | Separation of pure enantiomers google.com |

| 5-methoxy-2(5H)-furanone | Kinetic Resolution | Cinchonidine-catalyzed thiophenol addition | 13% enantiomeric excess capes.gov.br |

| 5-hydroxy-2(5H)-furanones | Dynamic Kinetic Resolution | Lipase PS | High enantiopurity of 5-acetoxy-2(5H)-furanones ru.nl |

These methods underscore the versatility of chemical and enzymatic approaches to access enantiomerically pure furanone building blocks, which are invaluable for the synthesis of complex chiral molecules. nih.gov

Q & A

Q. What are the optimized synthetic routes for 5,5-diphenyl-2(5H)-furanone, and how is its purity validated?

The compound is typically synthesized via intramolecular cyclization or condensation of substituted precursors. For example, a method involves condensing 1-[(4-methylthio)phenyl]-2-(phenyl acetoxy)-1-ethanone under controlled conditions to yield structurally analogous furanones . Post-synthesis, purity is validated using high-resolution techniques:

Q. How can spectroscopic and crystallographic data resolve structural ambiguities in this compound derivatives?

- FT-IR : Identifies lactone C=O stretching (~1770 cm) and aromatic C-H bending (~700 cm).

- Mass spectrometry : Molecular ion peak at m/z 236.2653 (CHO) confirms molecular weight .

- Single-crystal X-ray diffraction : Clarifies substituent orientation (e.g., phenyl groups at C5 exhibit a dihedral angle of ~85°, reducing steric strain) .

Advanced Research Questions

Q. What strategies are employed to design this compound derivatives with enhanced antibacterial activity?

Derivatization focuses on functionalizing the lactone ring or phenyl substituents:

- Halogenation : Introducing chlorine at C3/C4 increases electrophilicity, enhancing interaction with bacterial enzymes (e.g., 3,4-dichloro derivatives show MIC values of 8–16 µg/mL against Pseudomonas aeruginosa) .

- Bioisosteric replacement : Replacing phenyl groups with heterocycles (e.g., pyridyl) improves solubility without compromising activity.

- In situ polymerization : Covalent attachment to polymers reduces cytotoxicity while retaining antibacterial efficacy in dental applications .

Q. How do computational studies predict the reactivity of this compound?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (~4.2 eV for 5,5-diphenyl derivatives), indicating moderate electrophilic reactivity.

- Molecular docking : Simulates interactions with bacterial targets (e.g., Staphylococcus aureus sortase A) to prioritize derivatives for synthesis.

- LogP values : Computed LogP of 3.7 suggests moderate hydrophobicity, guiding solvent selection for biological assays .

Q. How to address contradictions in solubility data for this compound across polar and nonpolar solvents?

Discrepancies arise from conflicting reports in DMSO vs. chloroform solubility:

- Experimental validation : Replicate solubility tests under standardized conditions (e.g., 25°C, inert atmosphere).

- Hansen Solubility Parameters : Compare polarity (δ), hydrogen bonding (δ), and dispersion (δ) to refine solvent compatibility .

- Co-solvent systems : Use ethanol-water mixtures (20–40% ethanol) to enhance aqueous solubility for in vitro studies .

Q. What mechanistic insights explain the lactone ring-opening reactions of this compound?

- Nucleophilic attack : Ring-opening by amines (e.g., benzylamine) proceeds via nucleophilic addition to the carbonyl, forming γ-hydroxy amides.

- Acid catalysis : Protonation of the lactone oxygen accelerates ring cleavage, yielding dicarboxylic acid intermediates.

- Photochemical pathways : UV irradiation induces [2+2] cycloaddition, forming dimeric structures with retained bioactivity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- GHS Classification : Classified as Category 2 for skin sensitization (H317).

- PPE : Use nitrile gloves, lab coats, and fume hoods with >100 ft/min airflow.

- Waste disposal : Neutralize with 10% NaOH before incineration to prevent environmental release .

Q. How do substituents at the C5 position influence the antioxidant potential of furanone derivatives?

- Phenyl groups : Enhance radical scavenging via resonance stabilization (IC of 12 µM in DPPH assays for 5,5-diphenyl derivatives).

- Methyl groups : Reduce antioxidativity due to steric hindrance (IC > 50 µM).

- Hydroxyl substitution : Increases redox activity but compromises stability in aqueous media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.